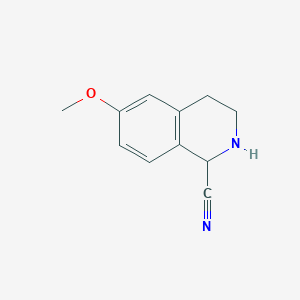

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is a chemical compound with the molecular formula C10H13NO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Scientific Research Applications of 1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile

This compound is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol. It features a tetrahydroisoquinoline structure with both a methoxy and a carbonitrile group, which contribute to its unique chemical reactivity and biological activity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4).

- Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Nucleophiles can be used for these substitution reactions under basic or acidic conditions.

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.

Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a precursor for various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities and its role as an intermediate in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders. Some derivatives of this compound have been shown to interact with neurotransmitter receptors, potentially influencing neurological functions.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

This compound is classified with the following GHS classifications :

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, which may exert their effects through different mechanisms. For example, some derivatives of this compound have been shown to interact with neurotransmitter receptors, potentially influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but lacks the carbonitrile group.

1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methoxy and carbonitrile groups.

Uniqueness

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which can influence its chemical reactivity and biological activity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research .

Biological Activity

1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile (THMIC) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of THMIC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics and Synthesis

THMIC is characterized by its tetrahydroisoquinoline structure with a methoxy group and a carbonitrile substituent. The synthesis of THMIC typically involves the condensation of appropriate precursors followed by cyclization reactions. Various synthetic routes have been reported, including the Bischler–Nepieralski cyclization and Pictet–Spengler reaction, which facilitate the formation of the isoquinoline scaffold .

Antimicrobial Properties

Research has demonstrated that THMIC exhibits significant antimicrobial activity against various pathogens. Studies indicate that THMIC and its analogs possess inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

THMIC has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its neuroprotective properties. In vitro studies have reported that THMIC can enhance neuronal survival and promote neurogenesis .

Antitumor Activity

The antitumor potential of THMIC has been explored in various cancer cell lines. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Notably, THMIC demonstrated selective cytotoxicity against tumor cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

The biological activities of THMIC can be attributed to several mechanisms:

- Enzyme Inhibition : THMIC has been shown to inhibit key enzymes involved in pathogen metabolism and cancer cell proliferation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

- Oxidative Stress Reduction : By scavenging free radicals, THMIC helps mitigate oxidative damage in cells, particularly in neuronal tissues .

Case Studies

Several case studies have highlighted the efficacy of THMIC in preclinical models:

- Neurodegeneration Model : In a study involving mouse models of Alzheimer's disease, THMIC administration resulted in improved cognitive function and reduced amyloid plaque formation.

- Cancer Cell Line Study : In vitro assays using breast cancer cell lines revealed that THMIC treatment led to significant reductions in cell viability and induced apoptosis markers .

Summary Table of Biological Activities

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C11H12N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-3,6,11,13H,4-5H2,1H3 |

InChI Key |

GMQQCGLOUKRCIE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.